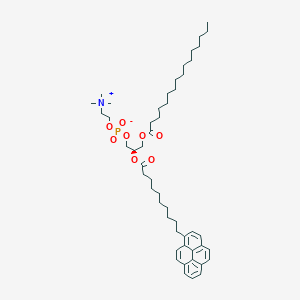

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine

Descripción general

Descripción

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is a fluorescent phospholipid used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions . It is a substrate for various phospholipase enzymes, except for cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase . The compound has a molecular formula of C50H76NO8P and a molecular weight of 850.13 g/mol .

Métodos De Preparación

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine can be synthesized through a series of chemical reactions involving the attachment of a pyrene moiety to a phosphatidylcholine backbone. The synthetic route typically involves the following steps:

Synthesis of pyrenedecanoic acid: This involves the reaction of pyrene with a decanoic acid derivative under specific conditions to form pyrenedecanoic acid.

Formation of pyrenedecanoic acid chloride: Pyrenedecanoic acid is then converted to its corresponding acid chloride using reagents such as thionyl chloride.

Attachment to phosphatidylcholine: The pyrenedecanoic acid chloride is reacted with 1-palmitoyl-2-lyso-phosphatidylcholine to form this compound.

Análisis De Reacciones Químicas

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine undergoes various chemical reactions, including:

Oxidation and Reduction:

Common reagents and conditions used in these reactions include phospholipase enzymes for hydrolysis and various organic solvents for other reactions.

Aplicaciones Científicas De Investigación

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is primarily used in scientific research due to its fluorescent properties. Some of its applications include:

Membrane Studies: It is used to study the mechanism of spontaneous phospholipid transfer between single-walled phospholipid vesicles (liposomes) and other membrane interactions.

Enzyme Activity Assays: The compound is used as a substrate to measure the activity of various phospholipase enzymes, except for cytosolic phospholipase A2 and platelet-activating factor acetylhydrolase.

Fluorescence Studies: The pyrene moiety exhibits fluorescence, making it useful for various fluorescence-based assays and imaging techniques.

Mecanismo De Acción

The mechanism of action of 1-palmitoyl-2-pyrenedecanoylphosphatidylcholine involves its interaction with phospholipase enzymes. Upon hydrolysis by these enzymes, the compound produces 10-pyrenyldecanoic acid, which exhibits fluorescence. This fluorescence can be measured to quantify the activity of the phospholipase enzymes . The compound’s interaction with membranes and its ability to transfer between vesicles also contribute to its utility in membrane studies .

Comparación Con Compuestos Similares

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine is unique due to its fluorescent pyrene moiety, which allows for the study of membrane interactions and enzyme activity through fluorescence-based assays. Similar compounds include:

1-Palmitoyl-2-oleoylphosphatidylcholine: A common phospholipid used in membrane studies but lacks the fluorescent properties of the pyrene moiety.

1-Palmitoyl-2-arachidonoylphosphatidylcholine: Another phospholipid used in research, particularly in studies involving arachidonic acid metabolism, but also lacks fluorescence.

1-Palmitoyl-2-(12-pyrenedodecanoyl)phosphatidylcholine: Similar to this compound but with a different chain length on the pyrene moiety, affecting its membrane interactions and fluorescence properties.

These comparisons highlight the unique properties of this compound, particularly its utility in fluorescence-based studies.

Actividad Biológica

1-Palmitoyl-2-pyrenedecanoylphosphatidylcholine (PPDPC) is a fluorescent phospholipid that has been extensively studied for its biological activity and role as a membrane probe. This compound combines a palmitoyl fatty acid with a pyrene moiety, which imparts unique properties that facilitate the study of membrane dynamics and interactions. Its applications span from understanding lipid bilayer behavior to probing membrane permeability and fluidity.

- Chemical Formula : C₅₀H₇₆NO₈P

- Molecular Weight : 850.13 g/mol

- CAS Number : 95864-17-8

- Solubility : Soluble in DMSO, insoluble in water

Biological Activity Overview

PPDPC exhibits several key biological activities, primarily related to its interaction with lipid membranes:

- Membrane Dynamics : PPDPC serves as a valuable tool for studying the fluidity and phase behavior of lipid bilayers. It has been shown to induce phase separation in phosphatidylcholine matrices, which is crucial for understanding membrane organization and function .

- Fluorescence Properties : The pyrene group provides fluorescence characteristics that allow researchers to monitor lipid interactions and phase transitions through techniques such as fluorescence spectroscopy. The excimer-to-monomer fluorescence intensity ratio can indicate changes in lipid packing and organization within membranes .

- Lateral Diffusion : Studies have indicated that PPDPC does not significantly alter the lateral diffusion rates of phospholipids in fluid bilayers, suggesting that its presence does not critically affect the mobility of other lipids within the membrane .

- Interaction with Proteins : PPDPC can serve as a substrate for various phospholipases, facilitating studies on lipid metabolism and signaling pathways. Upon hydrolysis, it generates 10-pyrenyldecanoic acid, which retains fluorescence properties useful for quantifying enzymatic activity .

Case Study 1: Phase Separation Induced by PEG

A study demonstrated that PPDPC embedded in phosphatidylcholine liposomes exhibited temperature-dependent phase separation when exposed to polyethylene glycol (PEG). This finding suggests that osmotic gradients are not necessary for phase segregation; rather, dehydration effects induced by PEG play a significant role .

| Lipid Composition | Phase Behavior | Observations |

|---|---|---|

| DMPC/PPDPC | Phase Separation | Induced by PEG |

| SOPC/PPDPC | No Phase Separation | Stable at high temperatures |

Case Study 2: Membrane Permeabilization

Research utilizing PPDPC has revealed insights into the mechanisms of membrane permeabilization by surfactants like Tween 80. The fluorescent properties of PPDPC allowed for real-time monitoring of changes in membrane integrity during solubilization processes .

Propiedades

IUPAC Name |

[(2R)-3-hexadecanoyloxy-2-(10-pyren-1-yldecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H76NO8P/c1-5-6-7-8-9-10-11-12-13-14-17-20-23-29-47(52)56-39-45(40-58-60(54,55)57-38-37-51(2,3)4)59-48(53)30-24-21-18-15-16-19-22-26-41-31-32-44-34-33-42-27-25-28-43-35-36-46(41)50(44)49(42)43/h25,27-28,31-36,45H,5-24,26,29-30,37-40H2,1-4H3/t45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZLOWUUVDRBGKM-WBVITSLISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914778 | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

850.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95864-17-8 | |

| Record name | 1-Palmitoyl-2-(1'-pyreneoctanoyl)glycero-3-phosphochine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095864178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Hexadecanoyloxy)-2-{[10-(pyren-1-yl)decanoyl]oxy}propyl 2-(trimethylazaniumyl)ethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.